2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide
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Overview
Description
N2-[4-(benzyloxy)benzyl]glycinamide is an organic compound that belongs to the class of alpha amino acid amides It is characterized by the presence of a benzyloxy group attached to a benzyl ring, which is further connected to a glycinamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, potentially affecting its activity and the pathways it influences .
Result of Action
The compound’s interactions with its targets would likely lead to changes in cellular processes, potentially influencing cell function and health .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(benzyloxy)benzyl]glycinamide typically involves the reaction of 4-(benzyloxy)benzylamine with glycine derivatives. One common method is the condensation reaction between 4-(benzyloxy)benzylamine and glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of N2-[4-(benzyloxy)benzyl]glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N2-[4-(benzyloxy)benzyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.
Scientific Research Applications
N2-[4-(benzyloxy)benzyl]glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N2-{4-[(3-fluorobenzyl)oxy]benzyl}glycinamide
- N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide
- N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide
- N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide
Uniqueness
N2-[4-(benzyloxy)benzyl]glycinamide is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its hydrophobic interactions and binding affinity to target proteins, making it a valuable compound for various applications in research and industry .
Biological Activity
2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide, commonly referred to as a benzyloxy-substituted amide, has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. Understanding its biological activity is crucial for elucidating its therapeutic potential and applications in medicine.
Target Interactions
The compound is believed to interact with several biological targets, including enzymes and receptors. Similar compounds have shown the ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer progression. Specifically, it may influence the activity of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response .
Biochemical Pathways
This compound may participate in various biochemical pathways. For instance, benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution, which could potentially affect cellular signaling pathways. The compound's interactions can lead to alterations in cellular processes that influence cell function and health.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of benzyloxy-substituted amides can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. For example, certain derivatives have shown IC50 values against COX-1 and COX-2 ranging from 19.45 μM to 42.1 μM, suggesting moderate potency .
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of compounds structurally related to this compound. For instance, derivatives designed for Parkinson's disease treatment displayed selective inhibition of monoamine oxidase B (MAO-B), with IC50 values as low as 0.062 µM. These compounds also exhibited antioxidant capabilities and protective effects against neuroinflammation .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation, particularly regarding its ability to modulate apoptotic pathways and inhibit tumor growth. The structural characteristics of benzyloxy-substituted amides may enhance their interaction with cancer-related targets, although specific data on this compound remains limited.
Case Studies and Experimental Data
Several studies have reported on the synthesis and biological evaluation of similar compounds:
Compound | Target | IC50 (μM) | Biological Activity |
---|---|---|---|
3h | MAO-B | 0.062 | Neuroprotective |
3a | COX-1 | 19.45 | Anti-inflammatory |
3b | COX-2 | 31.4 | Anti-inflammatory |
These findings highlight the potential of related compounds in therapeutic applications.
Properties
IUPAC Name |
2-[(4-phenylmethoxyphenyl)methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-16(19)11-18-10-13-6-8-15(9-7-13)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCKNQVICWJWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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